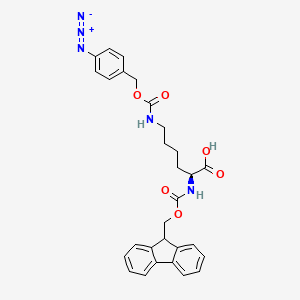

Fmoc-L-Lys(4-N3-Z)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H29N5O6 |

|---|---|

分子量 |

543.6 g/mol |

IUPAC名 |

(2S)-6-[(4-azidophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C29H29N5O6/c30-34-33-20-14-12-19(13-15-20)17-39-28(37)31-16-6-5-11-26(27(35)36)32-29(38)40-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-10,12-15,25-26H,5-6,11,16-18H2,(H,31,37)(H,32,38)(H,35,36)/t26-/m0/s1 |

InChIキー |

RSWJAKDWNDKFAB-SANMLTNESA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Fmoc-L-Lys(4-N3-Z)-OH in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Lys(4-N3-Z)-OH is a specialized amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. Its unique trifunctional structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected α-amino group, a carboxylic acid, and a side chain equipped with a 4-azidobenzoyl (4-N3-Z) group, enables its seamless integration into peptides and subsequent versatile modifications. This guide provides an in-depth overview of its primary applications, detailed experimental protocols, and the logical workflows involved in its use.

Core Applications: A Dual-Purpose Tool

The principal utility of this compound lies in two key areas of research: solid-phase peptide synthesis (SPPS) and bioconjugation via "click chemistry."

1. Solid-Phase Peptide Synthesis (SPPS):

This compound is designed for straightforward incorporation into peptide sequences using standard Fmoc-based SPPS protocols.[1] The Fmoc group provides a temporary protecting group for the α-amino group, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of the peptide chain. The azide-functionalized side chain is stable to the repeated cycles of deprotection and coupling inherent to SPPS, ensuring its integrity throughout the synthesis. This allows for the precise, site-specific introduction of an azide (B81097) moiety into a peptide sequence.

2. Bioconjugation via Click Chemistry:

The terminal azide group (-N3) on the side chain of the incorporated lysine (B10760008) residue is a bioorthogonal handle that can participate in highly efficient and specific "click" reactions.[1] This opens up a vast array of possibilities for postsynthetic modification of the peptide. The two primary types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide-functionalized peptide and a molecule containing a terminal alkyne. This method is widely used for conjugating peptides to various molecules such as fluorescent dyes, imaging agents, drug molecules, and polymers.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[1] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1]

These bioconjugation capabilities are instrumental in the development of sophisticated biomolecules, including:

-

Peptide-Drug Conjugates (PDCs): For targeted drug delivery.

-

Fluorescently Labeled Peptides: For use in cellular imaging and diagnostic assays.

-

Peptide-based Biomaterials: For tissue engineering and other biomedical applications.

-

Probes for Studying Protein-Protein Interactions: By attaching cross-linking agents or affinity tags.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C29H29N5O6 |

| Molecular Weight | 543.58 g/mol |

| Purity | Typically >95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and an equivalent amount of HOBt in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-4 equivalents) and DIPEA (6-8 equivalents).

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Navigating the Synthesis Landscape: A Technical Guide to Fmoc-L-Lys(4-N3-Z)-OH Solubility and Stability

For researchers, scientists, and drug development professionals, the successful incorporation of specialized amino acids is paramount to the design of novel peptides and therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-Lys(4-N3-Z)-OH, a key building block in advanced peptide synthesis.

While specific quantitative solubility and stability data for this compound is not extensively published, this guide consolidates general principles from the broader class of Fmoc-protected amino acids and provides the necessary experimental frameworks for researchers to determine these parameters in their own laboratory settings. Understanding these characteristics is crucial for optimizing reaction conditions, ensuring high-purity yields, and maintaining the integrity of this specialized reagent.

Physicochemical Properties

This compound, with a molecular formula of C29H29N5O6 and a molecular weight of 543.58, is a derivative of lysine (B10760008) featuring an N-terminal Fmoc protecting group and a side chain modified with a 4-azidobenzyl (4-N3-Z) group.[1] This modification makes it a valuable tool for introducing photo-crosslinking capabilities or for use in click chemistry applications.[1][2]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency.[3] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Table 1: General Solubility of Fmoc-Amino Acids in Common Solvents

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to excellent | A standard and effective solvent for most Fmoc-amino acids.[3][4][5][6] However, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Often used as an alternative to DMF, NMP is a more stable solvent but may be more expensive.[4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Good | Can be used to dissolve Fmoc-amino acids that have poor solubility in other solvents.[6] Often used in combination with other solvents. |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more commonly used in Boc-based SPPS.[3][4] |

For this compound, it is anticipated to follow these general trends. However, the presence of the bulky and relatively nonpolar 4-azidobenzyl group on the side chain may influence its solubility profile. Empirical determination of solubility in the specific solvent system to be used is highly recommended.

Stability Profile

The stability of the Fmoc protecting group is a cornerstone of Fmoc-based SPPS. It is characterized by its stability to acidic conditions and its lability to basic conditions.[7][8]

Table 2: Stability of the Fmoc Protecting Group under Various Conditions

| Condition | Stability | Reagents/Details |

| Basic | Labile | The Fmoc group is readily cleaved by bases, most commonly a 20% solution of piperidine (B6355638) in DMF.[7][8] The deprotection is rapid, with a half-life of approximately 6 seconds in this solution.[8] Other bases like piperazine (B1678402) can also be used.[8] |

| Acidic | Stable | The Fmoc group is stable to acidic conditions, including treatment with trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[7][9] |

| Reductive | Generally Stable | The Fmoc group is generally stable to reductive conditions, such as those used for the cleavage of a Troc group (e.g., zinc in acetic acid).[7] |

| Catalytic Hydrogenolysis | Susceptible | The Fmoc group can be cleaved under conditions of catalytic hydrogenolysis (e.g., H2 with a palladium catalyst), which is the standard method for removing Cbz protecting groups.[7][9] This lack of complete orthogonality should be considered in synthetic design. |

| Thermal | Potentially Labile | Studies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 80°C) under base-free conditions.[10] |

The azide (B81097) functionality on the lysine side chain of this compound is generally stable under standard SPPS conditions.[2] However, it is sensitive to reducing agents and high temperatures, which should be taken into account during handling and reaction planning.[2]

Experimental Protocols

To provide researchers with the tools to assess the specific characteristics of this compound, the following are detailed experimental protocols for determining solubility and stability.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of an Fmoc-amino acid in a given solvent.

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add a known excess amount of this compound to a vial containing a precise volume of the solvent of interest (e.g., DMF, NMP).

-

Seal the vial and agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, using a standard curve for quantification.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Protocol 2: Assessment of Stability

This protocol provides a framework for evaluating the stability of this compound under specific chemical conditions over time.

Caption: Experimental workflow for assessing the stability of this compound.

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

In a separate vial, prepare the solution containing the test reagent (e.g., acidic solution, basic solution).

-

Initiate the stability study by mixing the stock solution with the test reagent solution at a defined ratio and temperature.

-

-

Time-Course Analysis:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a suitable reagent (e.g., an acidic solution to neutralize a basic reaction).

-

Analyze the quenched sample by HPLC.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of any degradation products over time.

-

Calculate the percentage of the compound remaining at each time point to determine its stability under the tested conditions.

-

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways. Instead, it is a synthetic building block used to create tools for studying biological processes. The 4-azidobenzyl group is a photoactivatable crosslinking moiety. Peptides incorporating this amino acid can be used to investigate protein-protein interactions. Upon photoactivation with UV light, the azide group forms a highly reactive nitrene, which can covalently bind to interacting proteins in close proximity.

Caption: Logical workflow for the use of this compound in photo-crosslinking studies.

By providing this foundational knowledge and the experimental means to determine critical parameters, this guide empowers researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in drug discovery and chemical biology.

References

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

The Azide Group in Fmoc-L-Lys(4-N3-Z)-OH: A Technical Guide for Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) functional group in Fmoc-L-Lys(4-N3-Z)-OH, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, chemical biology, and drug development. The strategic incorporation of an azide moiety on the lysine (B10760008) side chain, via a 4-azidobenzoyl linker, provides a versatile and bioorthogonal handle for a multitude of chemical modifications, most notably through "click chemistry."

Core Concepts: Structure and Functionality

This compound is a lysine derivative where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols[1][2][3]. The ε-amino group of the lysine side chain is acylated with 4-azidobenzoic acid, introducing a terminal azide group (-N3). This azide is the key to the compound's utility, serving as a bioorthogonal chemical reporter that is stable under typical peptide synthesis and purification conditions but can react selectively with specific partners[3][4].

The primary function of the azide group is to participate in highly efficient and specific cycloaddition reactions, allowing for the precise, site-specific conjugation of peptides to other molecules such as fluorescent probes, imaging agents, polymers for drug delivery, and other biologically active ligands[1][3].

Data Presentation: Physicochemical Properties and Reaction Kinetics

Quantitative data for this compound and its key reactions are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C29H29N5O6 | |

| Molecular Weight | 543.57 g/mol | |

| Fmoc-L-Lys(N3)-OH | ||

| Molecular Formula | C21H22N4O4 | [3] |

| Molecular Weight | 394.4 g/mol | [3] |

| 4-Azidobenzoic acid | ||

| Molecular Formula | C7H5N3O2 | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| Melting Point | 180 °C | [5] |

Table 2: Comparative Kinetics of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Azide Moiety | Alkyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |

| CuAAC | Terminal Azide | Terminal Alkyne | 10² - 10³ | Cu(I) catalyst, Room Temperature |

| SPAAC | Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) |

| SPAAC | 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) |

Experimental Protocols

Detailed methodologies for the synthesis of the key components and their application in peptide synthesis and bioconjugation are provided below.

Protocol 1: Synthesis of 4-Azidobenzoic Acid

This protocol describes the synthesis of the 4-azidobenzoyl ("Z") group from 4-aminobenzoic acid.

Materials:

-

4-aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Sodium Azide (NaN3)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Sodium Sulfate (B86663) (Na2SO4)

-

Ice-salt bath

Procedure:

-

Suspend 4-aminobenzoic acid (4.5 g, 33 mmol) in 25 mL of water in a round-bottom flask with vigorous stirring[1].

-

Cool the mixture to 0 °C using an ice-salt bath.

-

Slowly add concentrated HCl (5.6 mL) dropwise[1].

-

Prepare a solution of NaNO2 (2.3 g, 33 mmol) in 10 mL of water and add it slowly to the reaction mixture over 30 minutes. The solution will turn a yellow-orange color[1].

-

Prepare a solution of NaN3 (2.14 g, 33 mmol) in 25 mL of water and add it slowly to the reaction mixture, maintaining vigorous stirring. Expect significant foam formation[1].

-

Remove the cooling bath and continue stirring for 90 minutes.

-

Add 100 mL of water and 125 mL of ethyl acetate to the reaction mixture and transfer to a separatory funnel.

-

Separate the phases and extract the aqueous phase twice more with 50 mL of ethyl acetate.

-

Wash the combined organic phases with 1 N NaOH (40 mL).

-

Acidify the aqueous phase with 1 N HCl (80 mL) to precipitate a yellow solid. Add ethyl acetate (150 mL) in portions to dissolve the precipitate[1].

-

Separate the organic phase, dry over Na2SO4, filter, and concentrate under vacuum to yield 4-azidobenzoic acid as a yellow solid (Yield: ~92%)[1].

Protocol 2: Incorporation of this compound into Peptides via SPPS

This protocol outlines the general steps for incorporating the azide-functionalized lysine into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF[6].

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified peptide and a terminal alkyne.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270) (freshly prepared solution)

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., DMF/water).

-

Add the alkyne-functionalized molecule (typically 1.1-5 equivalents).

-

Add sodium ascorbate (1-5 equivalents) to the reaction mixture.

-

Add CuSO4 (0.1-0.5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

-

Agitate the mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugated product by RP-HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction using a strained cyclooctyne.

Materials:

-

Azide-containing peptide

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Dissolve the azide-containing peptide in the reaction buffer.

-

Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution (typically 1.1-1.5 equivalents).

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants.

-

Monitor the reaction progress by LC-MS.

-

Purify the conjugated product by RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Synthesis pathway for 4-azidobenzoic acid.

References

An In-Depth Technical Guide to the Bioorthogonal Chemistry Applications of Fmoc-L-Lys(4-N3-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for such modifications in complex biological systems without interfering with native biochemical processes. Among the plethora of bioorthogonal handles, the azide (B81097) has gained significant attention due to its small size, stability, and unique reactivity. This technical guide focuses on a specific, versatile building block, Fmoc-L-Lys(4-N3-Z)-OH , detailing its structure, properties, and diverse applications in bioorthogonal chemistry. This compound, an amino acid derivative, incorporates a 4-azidobenzoyl group, offering a unique combination of functionalities for researchers in peptide synthesis, drug delivery, and cellular imaging.

Chemical Structure and Properties of this compound

This compound is a lysine (B10760008) derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a 4-azidobenzoyl moiety (the "Z" group in this context).

Molecular Formula: C₂₉H₂₉N₅O₆ Molecular Weight: 543.58 g/mol

The key functional components of this molecule are:

-

Fmoc Group: A base-labile protecting group that allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

-

L-Lysine Backbone: Provides a natural amino acid scaffold for incorporation into peptides and proteins.

-

4-Azidobenzoyl Group: This is the bioorthogonal handle. The aryl azide offers distinct reactivity and properties compared to a simple alkyl azide. It serves three primary functions:

-

Bioorthogonal Ligation Handle: The azide can participate in highly specific and efficient click chemistry reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) and the Staudinger ligation.[2][3]

-

Photo-affinity Reagent: Upon UV irradiation, the aryl azide can form a highly reactive nitrene intermediate, which can covalently crosslink to nearby molecules, making it a valuable tool for identifying binding partners.[2][3]

-

Infrared Probe: The azide group has a characteristic vibrational frequency that can be used for spectroscopic tracking.[2][3]

-

Synthesis of this compound

A plausible synthetic route for the related Fmoc-azido-L-lysine involves the following steps:

-

Selective protection of the ε-amino group of L-lysine, for instance, with a Boc group, after complexation with copper acetate.

-

Protection of the α-amino group with Fmoc-OSu.

-

Deprotection of the ε-amino group.

-

A diazotransfer reaction to convert the ε-amino group to an azide.[4]

For this compound, the final step would be replaced by the coupling of the ε-amino group with 4-azidobenzoic acid, likely activated as an NHS ester or using standard peptide coupling reagents.

Bioorthogonal Chemistry Applications

The 4-azidobenzoyl group of this compound is the cornerstone of its utility in bioorthogonal chemistry. It enables the site-specific modification of peptides and proteins through several powerful ligation strategies.

Click Chemistry: CuAAC and SPAAC

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and stereospecific.[5] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a prime example.[5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its exceptional speed and efficiency, proceeding with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction.[6] It is highly specific for terminal alkynes and yields the 1,4-disubstituted triazole regioisomer exclusively. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.[1][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN).[8][9] The ring strain of the cyclooctyne (B158145) provides the driving force for the reaction to proceed readily under physiological conditions.[9] While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for live-cell imaging and in vivo studies.[1][7][8]

The 4-azidobenzoyl group of this compound can readily participate in both CuAAC and SPAAC reactions, allowing for the conjugation of a wide array of molecules, including fluorescent dyes, biotin (B1667282) tags, and drug molecules, to peptides and proteins.[2][3]

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester trap.[7][10] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[7] A key advantage of the traceless Staudinger ligation is that it leaves no residual atoms from the phosphine reagent in the final product.[4] The reaction is highly chemoselective and can be performed under mild, aqueous conditions.[10] The 4-azidobenzoyl moiety is a suitable substrate for the Staudinger ligation, providing an alternative strategy for bioconjugation.[11]

Photoaffinity Labeling

The aryl azide of the 4-azidobenzoyl group can be activated by UV light to generate a highly reactive nitrene intermediate.[2][12] This nitrene can then form covalent bonds with nearby molecules, a process known as photoaffinity labeling.[12][13] This technique is invaluable for identifying and mapping the binding sites of ligands on their protein targets.[13] A peptide containing this compound can be used as a photoaffinity probe to covalently crosslink to its receptor upon UV irradiation, enabling the identification of the binding partner through techniques like mass spectrometry.[14]

Quantitative Data on Bioorthogonal Reactions

The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes typical second-order rate constants for the major bioorthogonal reactions involving azides. It is important to note that these are general values, and the specific rate for the 4-azidobenzoyl group may vary.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Very fast, high yield, requires copper catalyst.[12] |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | 10⁻¹ - 10¹ | Copper-free, biocompatible, kinetics depend on the cyclooctyne.[6][15] |

| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | Copper-free, forms a native amide bond (traceless version).[1] |

Data compiled from multiple sources providing general kinetic comparisons of bioorthogonal reactions.[1][6][12][15]

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt) or equivalent

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes the conjugation of a peptide containing a 4-azidobenzoyl group to an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azido-peptide (containing the 4-azidobenzoyl group)

-

Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF for dissolving reagents

Procedure:

-

Dissolve the azido-peptide and the alkyne-fluorophore in PBS buffer.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in water or an appropriate solvent.

-

To the peptide/alkyne mixture, add TBTA (1 eq. relative to copper).

-

Add CuSO₄ (e.g., 50 µM final concentration).

-

Initiate the reaction by adding sodium ascorbate (5 eq. relative to copper).

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Purify the resulting conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Labeling

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to display azides with a DBCO-functionalized fluorescent probe. A peptide containing this compound could be used to target cell surface receptors and then be labeled via this method.

Materials:

-

Live cells displaying azides on their surface

-

DBCO-functionalized fluorescent dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with pre-warmed cell culture medium.

-

Prepare a solution of the DBCO-fluorophore in cell culture medium at a final concentration of 10-50 µM.

-

Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS to remove excess probe.

-

Image the cells using fluorescence microscopy with the appropriate filter sets.

Photoaffinity Labeling Protocol

This general protocol outlines the use of a peptide containing a 4-azidobenzoyl group to identify its binding partner in a cell lysate.

Materials:

-

Peptide probe containing the 4-azidobenzoyl group

-

Cell lysate

-

UV lamp (e.g., 254 nm or 365 nm, depending on the aryl azide)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Procedure:

-

Incubate the peptide probe with the cell lysate to allow for binding to its target. Include a control with a competitor ligand to assess specificity.

-

Irradiate the mixture with UV light on ice for 10-30 minutes to induce crosslinking.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie staining or by detecting a tag on the peptide if present).

-

Excise the band corresponding to the crosslinked complex.

-

Perform in-gel digestion (e.g., with trypsin).

-

Identify the protein by mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and bioorthogonal applications of peptides containing this compound.

Caption: Logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound derived components.

Conclusion

This compound is a highly versatile and powerful building block for the site-specific modification of peptides and proteins. Its unique 4-azidobenzoyl group serves as a multi-functional handle for a range of bioorthogonal reactions, including click chemistry and Staudinger ligation, as well as for photoaffinity labeling. This in-depth guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their research endeavors, from fundamental studies of protein interactions to the development of novel targeted therapeutics. The ability to precisely introduce functionality into biomolecules using reagents like this compound will continue to drive innovation in chemical biology and medicine.

References

- 1. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Data of Fmoc-L-Lys(4-N3-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the non-canonical amino acid Fmoc-L-Lys(4-N3-Z)-OH. This compound is a valuable building block in peptide synthesis and drug development, incorporating a photo-activatable azido-functionalized benzyloxycarbonyl (Z) protecting group. The information presented here is intended to assist researchers in the unambiguous identification, synthesis, and application of this versatile molecule.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

The predicted proton NMR chemical shifts are based on the known spectra of Fmoc-L-lysine, 4-azidobenzoic acid, and related benzyloxycarbonyl-protected amino acids. The spectrum is expected to show characteristic signals for the Fmoc, lysine (B10760008), and 4-azidobenzoyl moieties.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Fmoc-H (aromatic) | 7.80 - 7.30 | Multiplet | Characteristic signals for the fluorenyl group. |

| 4-Azidobenzoyl-H (aromatic) | ~7.90 and ~7.10 | Doublets (AX or AA'XX' system) | Aromatic protons of the 4-azidobenzoyl group. |

| Lys α-NH | ~7.50 | Doublet | Amide proton, coupling to α-CH. |

| Lys ε-NH | ~7.00 | Triplet or Broad Singlet | Amide proton, coupling to ε-CH₂. |

| Z-CH₂ | ~5.10 | Singlet or AB quartet | Methylene protons of the benzyloxycarbonyl group. |

| Fmoc-CH & CH₂ | 4.50 - 4.20 | Multiplet | Methylene and methine protons of the fluorenylmethoxycarbonyl group. |

| Lys α-CH | ~4.30 | Multiplet | |

| Lys ε-CH₂ | ~3.20 | Multiplet | |

| Lys β, γ, δ-CH₂ | 1.90 - 1.30 | Multiplets | Methylene protons of the lysine side chain. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted carbon-13 NMR chemical shifts are similarly derived from known data for related structures.

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyls (Carboxyl, Amide, Carbamate) | 170 - 155 |

| Aromatic Carbons (Fmoc & 4-Azidobenzoyl) | 145 - 120 |

| Z-CH₂ | ~67 |

| Fmoc-CH & CH₂ | ~67 and ~47 |

| Lys α-CH | ~55 |

| Lys ε-CH₂ | ~40 |

| Lys β, γ, δ-CH₂ | 35 - 20 |

Table 3: Mass Spectrometry Data

The mass spectrometry data is based on the provided molecular formula and weight.

| Parameter | Value | Source |

| Molecular Formula | C₂₉H₂₉N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 543.58 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 543.2118 Da | Calculated |

| Expected [M+H]⁺ | 544.2196 | Calculated |

| Expected [M+Na]⁺ | 566.2015 | Calculated |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be designed based on established methods for the synthesis of orthogonally protected amino acids and the introduction of azido (B1232118) groups. The following represents a generalized, multi-step protocol.

Synthesis of this compound: A Proposed Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Methodology Details:

-

Synthesis of 4-Azidobenzoic Acid: This can be achieved via a two-step process starting from 4-aminobenzoic acid. The first step is a diazotization reaction using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with sodium azide (B81097) to yield 4-azidobenzoic acid.

-

Activation of 4-Azidobenzoic Acid: The carboxylic acid of 4-azidobenzoic acid is activated to facilitate the subsequent acylation of the lysine side chain. A common method is the conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Selective Acylation of Fmoc-L-Lys-OH: The ε-amino group of Nα-Fmoc-L-lysine is selectively acylated with the activated 4-azidobenzoyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the HCl generated during the reaction. Careful control of stoichiometry is crucial to avoid di-acylation.

-

Purification: The crude product is purified using standard techniques such as silica gel column chromatography or recrystallization to obtain the final product with high purity.

Visualization of Key Relationships

The structure of this compound highlights the orthogonal protection strategy commonly employed in peptide synthesis.

Caption: Orthogonal protection and deprotection of this compound.

This guide provides a foundational understanding of the key spectroscopic and synthetic aspects of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized or procured material.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Lys(4-N3-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(4-N3-Z)-OH is a lysine (B10760008) derivative utilized in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide (B81097) moiety into a peptide sequence. The azide group serves as a versatile handle for post-synthetic modifications via bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. This enables the conjugation of various molecules, including fluorescent probes, polymers for drug delivery, and other biologically active ligands[1]. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is removed under mild basic conditions, while the 4-azidomethyl-benzyloxycarbonyl (Z) group protects the ε-amino group and is cleaved under specific conditions, offering an orthogonal protection strategy[2][3][4][5][6][7]. This document provides a detailed protocol for the incorporation of this compound into peptides using Fmoc-based SPPS.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| This compound | Synthesis Grade | MedchemExpress, Precise PEG |

| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, ChemPep Inc. |

| Fmoc-protected Amino Acids | Synthesis Grade | AltaBioscience, AAPPTec |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | ThermoFisher Scientific |

| Piperidine (B6355638) | Reagent Grade | Sigma-Aldrich |

| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Synthesis Grade | Merck |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Merck |

| Trifluoroacetic acid (TFA) | High Purity | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade | ThermoFisher Scientific |

| Diethyl ether (cold) | Reagent Grade | Fisher Scientific |

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies[2][7].

1. Resin Preparation

-

Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

-

Swell the resin in DMF for at least 1-2 hours before the first Fmoc deprotection.

2. Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes[3][7][8].

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct[3].

3. Coupling of this compound

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. The azide group is stable under these coupling conditions[9].

-

To monitor the reaction for completion, a small sample of the resin can be taken for a Kaiser test[10]. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

If the Kaiser test is positive, indicating an incomplete reaction, a second coupling can be performed with a fresh solution of the activated amino acid[10][11].

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Peptide Chain Elongation Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. It is crucial to use a cleavage cocktail that does not reduce the azide group[8][12][13][14]. Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are known to reduce azides to amines and should be avoided[8][12][13].

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. This is a common minimal scavenger cocktail that is safe for azides[12][13].

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

Table 1: Reagent Equivalents and Reaction Times for SPPS

| Step | Reagent | Equivalents (relative to resin loading) | Time |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x (3 min + 10-15 min) |

| Amino Acid Coupling | Fmoc-Amino Acid | 3 | 1-2 hours |

| HBTU/HOBt | 2.9 / 3 | 1-2 hours | |

| DIPEA | 6 | 1-2 hours | |

| This compound Coupling | This compound | 3 | 1-4 hours |

| HBTU/HOBt | 2.9 / 3 | 1-4 hours | |

| DIPEA | 6 | 1-4 hours | |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 hours |

Table 2: Comparison of Cleavage Cocktails and Azide Reduction

| Cleavage Cocktail Composition | Azide Reduction | Recommendation |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Minimal to none[8][12][13] | Highly Recommended |

| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | Significant reduction[8][12][13] | Not Recommended |

| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTT | Low reduction[8][12] | Acceptable alternative if a thiol is required |

| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Significant reduction due to EDT | Not Recommended |

Table 3: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Coupling Efficiency | Steric hindrance of this compound[10]. | - Use a more potent coupling reagent like HATU or HCTU[11]. - Perform a double coupling[10][11]. - Increase the coupling time to 4 hours[10]. |

| Peptide aggregation on the resin[10]. | - Use a resin with a PEG linker (e.g., ChemMatrix). - Incorporate pseudoproline dipeptides in the sequence. | |

| Azide Reduction | Use of thiol-based scavengers (e.g., EDT) in the cleavage cocktail[8][12][13]. | - Use an azide-safe cleavage cocktail such as TFA/TIS/H₂O[12][13]. - If a thiol scavenger is necessary, use DTT instead of EDT[8][12]. |

| Incomplete Deprotection | Incomplete removal of side-chain protecting groups. | - Increase cleavage time to 3-4 hours. - Ensure fresh, high-quality TFA is used. |

Visualizations

Caption: SPPS workflow for this compound incorporation.

Caption: Logic diagram for troubleshooting azide reduction.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. biosynth.com [biosynth.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using Fmoc-L-Lys(4-N3-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific modification of peptides using the azide-bearing amino acid, Fmoc-L-Lys(4-N3-Z)-OH, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach allows for the efficient and specific conjugation of a wide variety of molecules, such as therapeutic agents, imaging probes, or affinity tags, to a peptide backbone.

The following protocols cover the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) and the subsequent on-resin click reaction with an alkyne-modified molecule.

Overview of the Workflow

The overall strategy involves a multi-step process beginning with the synthesis of a peptide on a solid support, incorporating the azide-functionalized lysine (B10760008) at a specific position. This is followed by the copper-catalyzed click reaction to conjugate a molecule of interest, and finally, cleavage of the modified peptide from the resin and its purification.

Caption: Workflow for peptide-drug conjugation.

Experimental Protocols

The following protocols provide a general methodology. Specific quantities and reaction times may need to be optimized depending on the peptide sequence and the nature of the alkyne-containing molecule.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times).

-

Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the amino acid coupling step (Step 3).

-

Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Wash: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide-functionalized peptide on the solid support.

Materials:

-

Azide-functionalized peptide-resin (from Protocol 1)

-

Alkyne-modified molecule (e.g., a drug or fluorescent probe)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

N,N-Dimethylformamide (DMF)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 30 minutes.

-

Reaction Mixture Preparation: In a reaction vessel, add the alkyne-modified molecule (5-10 equivalents relative to resin loading) dissolved in a DMF/water mixture (e.g., 4:1 v/v).

-

Catalyst Addition: Prepare a fresh solution of sodium ascorbate (1-5 equivalents) in water and add it to the reaction vessel. Subsequently, add a solution of CuSO₄·5H₂O (0.1-0.5 equivalents) in water. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.[1]

-

Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and finally with DCM, and dry under vacuum.

Protocol 3: Peptide Cleavage, Precipitation, and Purification

This protocol details the final steps to obtain the purified peptide conjugate.

Materials:

-

Peptide conjugate-resin (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis and Lyophilization: Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize to obtain the final peptide conjugate as a white powder.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of a peptide conjugate using this compound. Yields and purity are highly dependent on the specific peptide sequence and the conjugated molecule.

Table 1: SPPS and On-Resin CuAAC Reaction Parameters

| Parameter | SPPS | On-Resin CuAAC |

| Resin | Rink Amide | Peptide-Resin |

| Key Reagent | This compound | Alkyne-Molecule |

| Coupling/Catalyst | HATU/DIPEA | CuSO₄/Sodium Ascorbate |

| Solvent | DMF | DMF/Water |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours/coupling | 4-16 hours |

Table 2: Expected Yield and Purity

| Step | Typical Purity (Crude) | Typical Overall Yield |

| SPPS | Sequence dependent | > 90% (per coupling step) |

| CuAAC | > 80% | High conversion |

| After RP-HPLC | > 95% | 10-30% (of theoretical) |

Note: The overall yield is representative of a multi-step solid-phase synthesis followed by purification and can vary significantly.

Signaling Pathway and Logical Relationship Diagrams

The use of this compound is a key step in the chemical synthesis of targeted therapies like peptide-drug conjugates (PDCs). The logical relationship for creating a targeted therapeutic is outlined below.

Caption: Logic of a targeted peptide-drug conjugate.

This diagram illustrates the conceptual framework for developing a PDC. A peptide designed to bind to a specific receptor (e.g., one overexpressed on cancer cells) is synthesized with an azide group using this compound. A potent cytotoxic drug, modified with an alkyne group, is then "clicked" onto the peptide. The resulting PDC can then selectively target and be internalized by cancer cells, leading to the release of the drug and subsequent cell death.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-L-Lys(4-N3-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful click chemistry reaction occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide-functionalized molecule, proceeding with high efficiency and selectivity under physiological conditions.[3][4]

This compound is a key building block for introducing an azide (B81097) moiety into peptides and proteins via solid-phase peptide synthesis (SPPS).[5][6] The Fmoc-protected alpha-amine allows for standard SPPS workflows, while the azide group on the lysine (B10760008) side chain serves as a handle for subsequent SPAAC reactions.[6] This enables the site-specific labeling of biomolecules with a wide array of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads, making it an invaluable tool in drug discovery and development.[3][4]

Key Features of SPAAC:

-

Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[3]

-

Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not cross-react with native biological molecules.[3]

-

High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.[1]

-

Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[2]

Applications:

-

Peptide and Protein Labeling: Site-specific attachment of reporter molecules for imaging and tracking.[3]

-

Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Drug Delivery Systems: Development of targeted drug delivery vehicles.[6]

-

Protein Engineering: Introduction of novel functionalities to alter protein behavior.

-

Biomaterials and Hydrogel Formation: Cross-linking of polymers for the creation of biocompatible materials.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constants for the reaction between an azidolysine-containing peptide and common cyclooctynes are summarized below. These values provide a benchmark for predicting reaction times and optimizing reactant concentrations.

| Azide-Containing Moiety | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions |

| Azidolysine-containing peptide | DBCO | 0.34 | HBS (pH 7.4) |

| Azidolysine-containing peptide | BCN | 0.28 | MeOD |

Note: Reaction kinetics are influenced by factors such as buffer composition, pH, and temperature.[7][8] For instance, reaction rates can be higher in HEPES buffer compared to PBS at the same pH.[7][8]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the azidolysine residue using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Capping solution (optional): Acetic anhydride (B1165640) and DIPEA in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

-

For the incorporation of This compound , follow the same procedure as for other standard amino acids. The azide group is stable to standard SPPS conditions.[6]

-

-

Monitoring the Coupling Reaction: Perform a ninhydrin (B49086) (Kaiser) test to ensure the reaction has gone to completion (absence of free primary amines). If the test is positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

-

Peptide Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines the copper-free conjugation of a cyclooctyne-functionalized molecule to the azide-containing peptide.

Materials:

-

Azide-containing peptide (synthesized as per Protocol 1)

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Fluorophore)

-

Reaction buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or HEPES-buffered saline (HBS) pH 7.4

-

Organic co-solvent (if needed for solubility): e.g., Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system: RP-HPLC

Procedure:

-

Dissolve Reactants:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-peptide and the cyclooctyne-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne's reactivity.[1]

-

-

Monitoring the Reaction: The reaction progress can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

-

Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizations

Caption: Experimental workflow for peptide synthesis and SPAAC conjugation.

Caption: Logical relationship of SPAAC with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jpt.com [jpt.com]

- 3. lifetein.com [lifetein.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chempep.com [chempep.com]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Illuminating Biological Pathways: A Guide to Fluorescent Peptide Labeling with Fmoc-L-Lys(4-N3-Z)-OH

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed set of application notes and protocols has been released, outlining a robust methodology for the fluorescent labeling of peptides using the unnatural amino acid Fmoc-L-Lys(4-N3-Z)-OH. This powerful technique provides researchers, scientists, and drug development professionals with a precise tool to study biological processes, screen for new therapeutics, and develop novel diagnostic agents. The core of this methodology lies in the site-specific incorporation of an azide-bearing amino acid into a peptide sequence, followed by bioorthogonal "click chemistry" to attach a fluorescent probe.

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the strategic placement of an azide (B81097) functional group within the peptide chain. This azide serves as a chemical handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] These "click" reactions enable the covalent attachment of a wide variety of alkyne- or strained alkyne-modified fluorescent dyes to the peptide with minimal side reactions and high yields.[1][2] This approach is particularly advantageous for labeling sensitive biomolecules as it proceeds under mild, biocompatible conditions.[2][3]

The resulting fluorescently labeled peptides are invaluable tools for a multitude of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] A prominent application is in the study of G-Protein-Coupled Receptor (GPCR) signaling. Fluorescently labeled peptide ligands allow for the direct visualization and quantification of receptor binding, trafficking, and downstream signaling events, providing critical insights into drug-receptor interactions and cellular communication.[4][5]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and labeling of peptides using this methodology. The presented values are representative and can vary depending on the specific peptide sequence, resin, and fluorescent dye used.

Table 1: Representative Yields and Purity in Peptide Synthesis and Labeling

| Step | Parameter | Typical Range | Notes |

| Solid-Phase Peptide Synthesis (SPPS) | Crude Peptide Purity | 60-95% | Dependent on peptide length and sequence complexity.[1] |

| Purified Azide-Peptide Yield | 30-70% | Based on the initial loading of the resin.[1] | |

| Fluorescent Labeling (CuAAC/SPAAC) | Labeling Reaction Conversion | >95% | "Click chemistry" reactions are highly efficient. |

| Final Labeled Peptide Purity | >98% | After final HPLC purification.[1] | |

| Overall Process | Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps.[1] |

Table 2: Common Fluorescent Dyes for Peptide Labeling via Click Chemistry

| Fluorescent Dye (Alkyne/DBCO-modified) | Excitation (nm) | Emission (nm) | Color |

| FAM (Fluorescein) | 495 | 517 | Green |

| TAMRA (Tetramethylrhodamine) | 552 | 578 | Orange-Red |

| Cyanine3 (Cy3) | 550 | 570 | Orange |

| Cyanine5 (Cy5) | 650 | 670 | Far-Red |

| Alexa Fluor 488 | 490 | 525 | Green |

| Alexa Fluor 555 | 555 | 580 | Orange |

| DBCO-Alexa Fluor 488 | 495 | 519 | Green |

| DBCO-TAMRA | 546 | 579 | Orange-Red |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide

This protocol describes the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF for 5 minutes. Add this solution to the resin and allow it to couple for 1-2 hours.

-

To incorporate the azide functionality, use this compound in place of a standard amino acid in the desired cycle.

-

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC

This protocol details the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.

Materials:

-

Purified, lyophilized azide-peptide

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

-

Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)

-

Reaction buffer (e.g., degassed phosphate-buffered saline (PBS), pH 7.4)

-

DMSO

Procedure:

-

Peptide Dissolution: Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.

-

Reagent Preparation: Prepare a stock solution of the alkyne-fluorophore (1.2 equivalents relative to the peptide) in DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the peptide solution, the alkyne-fluorophore solution, CuSO4 solution (to a final concentration of 0.1-1 mM), and THPTA (if used, at a 5-fold molar excess to CuSO4).

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.

-

Purification: Once the reaction is complete, purify the fluorescently labeled peptide from excess dye and catalyst using RP-HPLC.

-

Final Product: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 3: Fluorescent Labeling of Azide-Modified Peptide via SPAAC (Copper-Free)

This protocol is an alternative to CuAAC, particularly for applications in living systems where copper toxicity is a concern.

Materials:

-

Purified, lyophilized azide-peptide

-